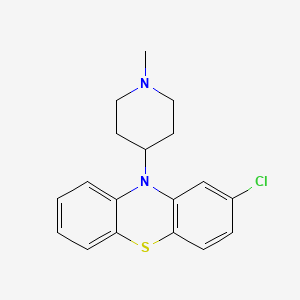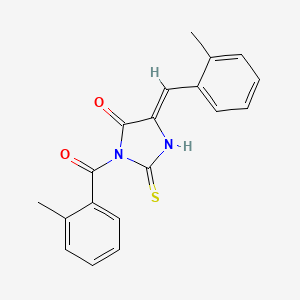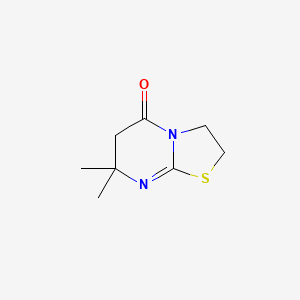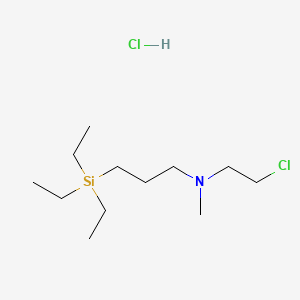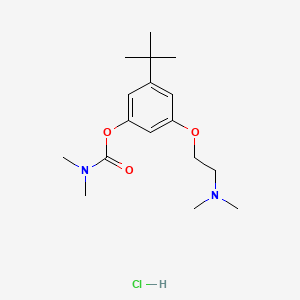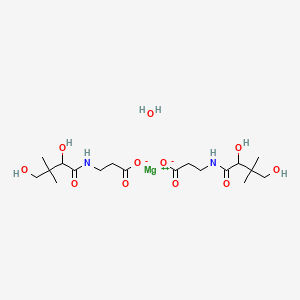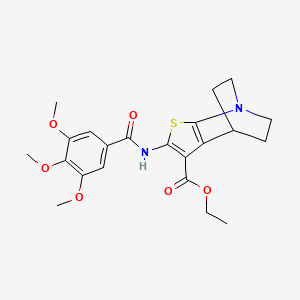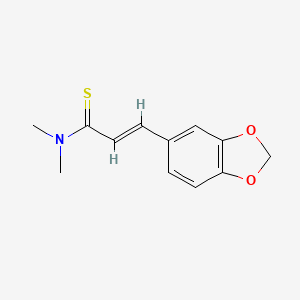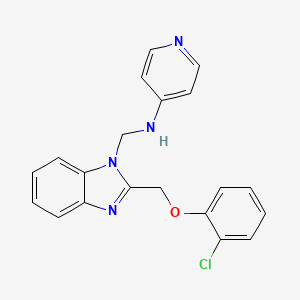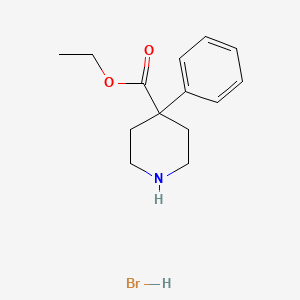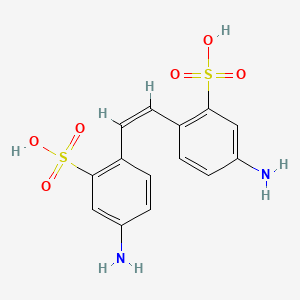
4''-alpha-D-Glucopyranosylkanamycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’'-alpha-D-Glucopyranosylkanamycin B is an aminoglycoside antibiotic produced by the strain of Streptomyces kanamyceticus A-4-6. This compound exhibits activity against both gram-positive and gram-negative bacteria. It is characterized by its complex molecular structure, which includes multiple amino and hydroxyl groups, contributing to its antibiotic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’'-alpha-D-Glucopyranosylkanamycin B involves the fermentation of Streptomyces kanamyceticus A-4-6. The fermentation process is carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of 4’'-alpha-D-Glucopyranosylkanamycin B typically involves large-scale fermentation followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient supply, are optimized to maximize the production of the antibiotic.
Chemical Reactions Analysis
Types of Reactions
4’'-alpha-D-Glucopyranosylkanamycin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the amino groups, potentially altering the antibiotic’s activity.
Substitution: This reaction can involve the replacement of specific functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically mild to preserve the integrity of the antibiotic structure.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 4’'-alpha-D-Glucopyranosylkanamycin B. These derivatives can exhibit different levels of antibiotic activity and may be used to study structure-activity relationships.
Scientific Research Applications
4’'-alpha-D-Glucopyranosylkanamycin B has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of aminoglycoside antibiotics.
Biology: It serves as a tool to investigate bacterial resistance mechanisms and the role of specific genes in antibiotic susceptibility.
Medicine: It is explored for its potential to treat bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibiotics and in the fermentation industry to produce high-purity antibiotic compounds.
Mechanism of Action
4’'-alpha-D-Glucopyranosylkanamycin B exerts its effects by binding to the bacterial 30S ribosomal subunit. This binding causes misreading of t-RNA, leaving the bacterium unable to synthesize proteins vital to its growth . The molecular targets include the ribosomal RNA and specific proteins involved in the translation process. This disruption of protein synthesis ultimately leads to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Kanamycin A: Another aminoglycoside antibiotic with a similar mechanism of action but different structural features.
Gentamicin: A related aminoglycoside with a broader spectrum of activity and different pharmacokinetic properties.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness
4’'-alpha-D-Glucopyranosylkanamycin B is unique due to its specific glycosylation pattern, which contributes to its distinct antibiotic properties. Its ability to bind to bacterial ribosomes and disrupt protein synthesis makes it a valuable tool in both research and clinical settings.
Properties
CAS No. |
84123-75-1 |
|---|---|
Molecular Formula |
C24H47N5O15 |
Molecular Weight |
645.7 g/mol |
IUPAC Name |
2-[4-amino-6-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47N5O15/c25-2-7-12(32)14(34)11(29)22(39-7)42-19-5(26)1-6(27)20(18(19)38)43-23-15(35)10(28)21(9(4-31)41-23)44-24-17(37)16(36)13(33)8(3-30)40-24/h5-24,30-38H,1-4,25-29H2 |
InChI Key |
STAYKUHDGMBJKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)N)O)O)OC4C(C(C(C(O4)CN)O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)

